molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester

Cat. No.: B3017601
CAS No.: 1895055-06-7
M. Wt: 446.37
InChI Key: UDWZZHVWRNFYPY-UHFFFAOYSA-N
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Description

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester is a complex organic compound with the molecular formula C22H31BN2O5S . It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a thiazole ring, a boronic acid pinacol ester group, and a tert-butoxycarbonyl (BOC) protected amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronic acid pinacol ester group. The final step involves the protection of the amine group with a BOC group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds through a palladium-catalyzed process . The thiazole ring and BOC-protected amine also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-4-boronic acid pinacol ester
  • 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-6-boronic acid pinacol ester

Uniqueness

The presence of the BOC-protected amine also adds to its versatility in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWZZHVWRNFYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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